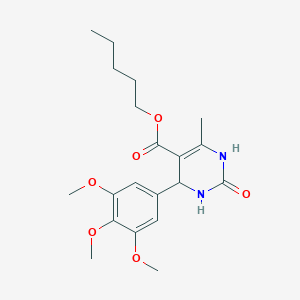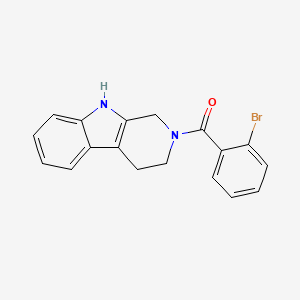![molecular formula C19H14Cl2N2O3 B15011470 3,4-dichloro-N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15011470.png)
3,4-dichloro-N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3,4-DICHLOROPHENYL)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a dimethyl-nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-DICHLOROPHENYL)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHANIMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Attachment of the Dichlorophenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the dichlorophenyl group to the furan ring.
Formation of the Methanimine: The final step involves the formation of the methanimine linkage through a condensation reaction between an amine and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-DICHLOROPHENYL)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-(3,4-DICHLOROPHENYL)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-DICHLOROPHENYL)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHANIMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-N-(3,4-DICHLOROPHENYL)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHANIMINE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in a distinct manner, potentially leading to unique biological and chemical properties.
Properties
Molecular Formula |
C19H14Cl2N2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-11-8-18(23(24)25)12(2)7-15(11)19-6-4-14(26-19)10-22-13-3-5-16(20)17(21)9-13/h3-10H,1-2H3 |
InChI Key |
FFMGISTZXOUHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-dimethyl-5-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15011401.png)
![N-Furan-2-ylmethyl-N'-{2-[4-(3-nitro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B15011405.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15011420.png)
![2-(morpholin-4-yl)-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15011424.png)
![10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B15011429.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B15011431.png)
![N-cyclohexyl-2-[(6-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15011434.png)

![2-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B15011469.png)

![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15011479.png)

![5-({[4-(morpholin-4-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011492.png)
